tert-Butyl phenyl carbonate
Overview
Description
tert-Butyl phenyl carbonate: is an organic compound with the molecular formula C₁₁H₁₄O₃ carbonic acid, 1,1-dimethylethyl phenyl ester . This compound is characterized by its clear, colorless appearance and is slightly soluble in water. It is primarily used in organic synthesis, particularly in the protection of amines and alcohols.
Mechanism of Action
Target of Action
tert-Butyl phenyl carbonate is primarily used as a reagent for mono-Boc protection of α,ω-diamines . This means that its primary targets are α,ω-diamines, which are organic compounds containing two amine groups. The role of this compound is to protect these diamines during chemical reactions, preventing them from reacting with other substances.
Mode of Action
The compound interacts with its targets (α,ω-diamines) through a process known as Boc protection. In this process, the this compound molecule binds to the amine groups of the α,ω-diamines, forming a protective layer around them. This prevents the diamines from reacting with other substances in the reaction mixture .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of 2-nitroindoles . Nitroindoles are important intermediates in the synthesis of various pharmaceuticals and bioactive compounds.
Result of Action
The primary result of the action of this compound is the successful Boc protection of α,ω-diamines . This allows for the controlled synthesis of complex organic compounds, including 2-nitroindoles . The compound thus plays a crucial role in enabling the synthesis of various pharmaceuticals and bioactive compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl phenyl carbonate can be synthesized through the esterification of phenol with tert-butyl chloroformate. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at room temperature and yields this compound as the main product .
Industrial Production Methods: In an industrial setting, this compound is produced by reacting phenol with tert-butyl chloroformate in the presence of a base. The reaction is conducted in a solvent such as dichloromethane, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl phenyl carbonate can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phenol and tert-butyl alcohol.
Reduction: It can be reduced to form phenol and tert-butyl alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Pyridine or other bases are used to neutralize the by-products.
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products Formed:
- Phenol
- tert-Butyl alcohol
Scientific Research Applications
tert-Butyl phenyl carbonate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
- Protection of Amines and Alcohols: It is used as a protecting group for amines and alcohols in organic synthesis, allowing for selective reactions to occur without interference from these functional groups .
- Synthesis of Indoles: It is used in the synthesis of 2-nitroindoles, which are important intermediates in the production of pharmaceuticals .
- Partition Coefficient Studies: It is used in the determination of octanol-water partition coefficients by microemulsion electrokinetic chromatography, which is important for understanding the solubility and distribution of compounds in biological systems .
Comparison with Similar Compounds
- Di-tert-butyl dicarbonate
- Diphenyl carbonate
- Diethyl carbonate
Comparison: tert-Butyl phenyl carbonate is unique in its ability to selectively protect amines and alcohols without interfering with other functional groups. Compared to di-tert-butyl dicarbonate, it offers a more selective protection mechanism. Diphenyl carbonate and diethyl carbonate are also used as protecting groups, but they do not offer the same level of selectivity and stability as this compound .
Properties
IUPAC Name |
tert-butyl phenyl carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)14-10(12)13-9-7-5-4-6-8-9/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWVQHXKKOGTSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90216471 | |
Record name | tert-Butyl phenyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90216471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6627-89-0 | |
Record name | Carbonic acid, 1,1-dimethylethyl phenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6627-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl phenyl carbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006627890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6627-89-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60248 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | tert-Butyl phenyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90216471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl phenyl carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.911 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TERT-BUTYL PHENYL CARBONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DP3JXG8MSN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of tert-Butyl phenyl carbonate in organic synthesis?
A1: this compound is primarily used as a reagent for the selective protection of amino groups. It exhibits particular utility in the mono-carbamate protection of aliphatic diamines. [] This selective protection is valuable in multi-step synthesis, allowing for the controlled modification of one amino group while the other remains protected.
Q2: Are there any studies on the thermochemical properties of this compound?
A2: Yes, researchers have investigated the thermochemical properties of this compound using both experimental and computational methods. Combustion calorimetry was employed to determine the standard molar enthalpy of formation. [] The enthalpy of vaporization was determined by measuring the temperature dependence of vapor pressure using the transpiration method. [] These experimental values were found to be in good agreement with theoretical values calculated using the G3MP2 method. []
Q3: Has this compound been used in any studies involving transition metal catalysis?
A3: this compound has been utilized in studies investigating the mechanism of palladium-catalyzed oxidative carbonylation of phenol to diphenyl carbonate. [] Specifically, researchers examined the reactivity of a diaryloxy palladium complex, (TMEDA)Pd(OC6H4-p-t-Bu)2, with carbon monoxide under high pressure. [] The results provided insights into a possible reaction pathway for diphenyl carbonate formation involving the insertion of carbon monoxide into a palladium-oxygen bond of this compound. []
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